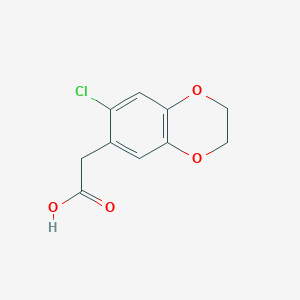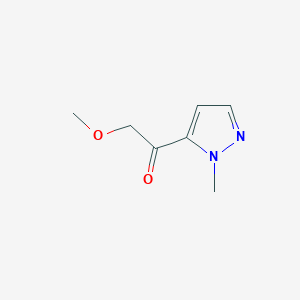![molecular formula C12H24N2O4 B1417931 N-[3-(tert-Butoxycarbonylamino)propyl]glycine Ethyl Ester CAS No. 258332-57-9](/img/structure/B1417931.png)
N-[3-(tert-Butoxycarbonylamino)propyl]glycine Ethyl Ester
Vue d'ensemble
Description
“N-[3-(tert-Butoxycarbonylamino)propyl]glycine Ethyl Ester” is a chemical compound with the molecular formula C12H24N2O4 . It is a light orange to yellow to green clear liquid .
Molecular Structure Analysis
The molecular structure of “N-[3-(tert-Butoxycarbonylamino)propyl]glycine Ethyl Ester” is defined by its molecular formula, C12H24N2O4 . This indicates that it contains 12 carbon atoms, 24 hydrogen atoms, 2 nitrogen atoms, and 4 oxygen atoms.
Physical And Chemical Properties Analysis
“N-[3-(tert-Butoxycarbonylamino)propyl]glycine Ethyl Ester” is a liquid at 20 degrees Celsius . It has a flash point of 177 degrees Celsius, a specific gravity of 1.04 (20/20), and a refractive index of 1.46 .
Applications De Recherche Scientifique
Peptoid-Based Polyacids Synthesis
This compound is utilized in the controlled ring-opening polymerization of N-carboxyanhydrides to produce well-defined peptoid-based polyacids. These polyacids are valuable for constructing peptidomimetic supramolecular assemblies with stimuli-responsive properties . The polymerization process is controlled, yielding polymers with precise molecular weights and narrow distribution, which is essential for consistent performance in biomedical applications.
Biomimetic Polymer Construction
The compound serves as a building block for biomimetic polymers, which are designed to mimic biological polymers in structure and function. These polymers are prized for their biocompatibility and stimuli-responsive characteristics , making them suitable for applications in sensing, tissue culture, and drug delivery .
Supramolecular Assembly Formation
Due to the presence of carboxylic acid groups on the N-substituent, the resulting polymers can form supramolecular assemblies . These assemblies have potential applications in creating nanostructures for drug delivery systems that can respond to changes in pH or temperature .
Weak Polyelectrolyte Development
The polymers derived from this compound can act as weak polyelectrolytes. Their hydrodynamic size in water can be adjusted by changing the solution pH, which is useful for developing controlled-release drug delivery systems .
Poly(glutamic acid) Mimicry
Upon deprotection in mild acidic conditions, the polymers mimic the structure of poly(glutamic acid) . This feature is significant for developing materials that can interact with biological systems in a controlled manner, such as in targeted drug delivery .
Stimuli-Responsive Material Creation
The compound is instrumental in creating materials that can change their properties in response to external stimuli. This is particularly useful in the field of smart materials , which can be used for environmental sensing and adaptive biomedical devices .
Biopolymer Synthesis
The compound enables the synthesis of N-substituted polyglycines , or polypeptoids , which are a new class of biopolymers. These polymers are being explored for various applications due to their synthetic and processing advantages over traditional polypeptides .
Functional Group Derivatization
Polypeptoids synthesized from this compound can be further derivatized to install various functional groups. This allows for the creation of polymers with specific functionalities, which can be tailored for applications such as bioconjugation and surface modification .
Mécanisme D'action
Target of Action
It’s known that tertiary butyl esters find large applications in synthetic organic chemistry .
Mode of Action
The compound is used in the controlled ring-opening polymerization of N-(3-tert-butoxy-3-oxopropyl) glycine derived N-carboxyanhydrides towards well-defined peptoid-based polyacids . The polymerization proceeds in a controlled manner, evidenced by the good agreement of the experimental molecular weight with theoretical values and narrow molecular weight distribution in a wide range of monomer-to-initiator ratios .
Biochemical Pathways
The compound is involved in the synthesis of polypeptoids, a new class of biopolymers for different applications .
Result of Action
The compound is used to produce the poly(N-(3-tert-butoxy-3-oxopropyl) glycine) polymers . The cloaked carboxyl groups on the poly(N-(3-tert-butoxycarbonylamino)propyl) glycine can be readily unveiled in mild acidic conditions to yield the poly(N-(2-carboxyethyl) glycine), a structural mimic of poly(glutamic acid) .
Propriétés
IUPAC Name |
ethyl 2-[3-[(2-methylpropan-2-yl)oxycarbonylamino]propylamino]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O4/c1-5-17-10(15)9-13-7-6-8-14-11(16)18-12(2,3)4/h13H,5-9H2,1-4H3,(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUZPINCLTDROJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNCCCNC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00659870 | |
| Record name | Ethyl N-{3-[(tert-butoxycarbonyl)amino]propyl}glycinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00659870 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(tert-Butoxycarbonylamino)propyl]glycine Ethyl Ester | |
CAS RN |
258332-57-9 | |
| Record name | Ethyl N-{3-[(tert-butoxycarbonyl)amino]propyl}glycinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00659870 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[1-(2-Methoxyethyl)piperidin-4-yl]methanol](/img/structure/B1417850.png)




![2-[(E,3E)-3-[3,3-Dimethyl-1-[6-oxo-6-(prop-2-ynylamino)hexyl]-5-sulfoindol-2-ylidene]prop-1-enyl]-3,3-dimethyl-1-(3-sulfopropyl)indol-1-ium-5-sulfonate](/img/structure/B1417858.png)


![3-{[3-(Methylamino)propyl]amino}-1-propanol](/img/structure/B1417862.png)
![3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid](/img/structure/B1417863.png)



